![molecular formula C15H10ClFO2 B3042073 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane CAS No. 497181-17-6](/img/structure/B3042073.png)
2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane
Overview
Description
2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane, also known as CPFO, is a synthetic compound that belongs to the family of oxiranes. CPFO has been widely studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane involves the inhibition of DNA synthesis and cell division. It achieves this by binding to the minor groove of DNA and disrupting the hydrogen bonding between the bases, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of bacterial cells by disrupting their DNA synthesis. In addition, 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane has been found to have low toxicity in normal cells, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane is its potent cytotoxic and antibacterial activity, making it a promising candidate for the development of new drugs. However, 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane can be difficult to synthesize, and its low solubility in water can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane. One potential direction is the development of new derivatives of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane with improved solubility and bioavailability. Another direction is the investigation of the potential use of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of new methods for the synthesis of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane could also lead to its wider use in the field of medicinal chemistry.
Conclusion:
In conclusion, 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. Its potent cytotoxic and antibacterial activity, along with its low toxicity in normal cells, make it a promising candidate for the development of new drugs. Further research is needed to explore its full potential and to overcome the limitations associated with its synthesis and solubility.
Scientific Research Applications
2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane has been studied for its potential applications in the treatment of various diseases, including cancer and bacterial infections. It has been shown to exhibit potent cytotoxic activity against cancer cells, as well as antibacterial activity against a range of bacterial strains.
properties
IUPAC Name |
[3-(2-chlorophenyl)oxiran-2-yl]-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO2/c16-12-4-2-1-3-11(12)14-15(19-14)13(18)9-5-7-10(17)8-6-9/h1-8,14-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRNXFWVULYKSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)C(=O)C3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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